4-Methoxy-3-(methylsulfanyl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKMHMMBGAAACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75889-55-3 | |
| Record name | 4-methoxy-3-(methylsulfanyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Advanced Analytical Techniques in Research on 4 Methoxy 3 Methylsulfanyl Benzaldehyde
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. Through the observation of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Methoxy-3-(methylsulfanyl)benzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.
Proton NMR (¹H NMR) for Positional and Conformational Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule, as well as their neighboring environments. In the case of this compound, the ¹H NMR spectrum provides distinct signals for each proton, allowing for precise positional and conformational analysis.
The aromatic region of the spectrum is of particular interest, revealing the substitution pattern of the benzene (B151609) ring. The protons on the aromatic ring typically appear as a complex set of signals due to spin-spin coupling. By analyzing the coupling constants (J-values), the relative positions of the substituents can be confirmed. The aldehyde proton (-CHO) is highly deshielded and appears as a characteristic singlet at a low field, typically in the range of 9.5-10.5 ppm. The methoxy (B1213986) (-OCH₃) and methylsulfanyl (-SCH₃) groups each exhibit a sharp singlet, with the methoxy protons appearing slightly downfield compared to the methylsulfanyl protons due to the higher electronegativity of oxygen.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde H | 9.85 | Singlet | 1H |
| Aromatic H | 7.40 | Doublet | 1H |
| Aromatic H | 7.35 | Doublet of doublets | 1H |
| Aromatic H | 7.00 | Doublet | 1H |
| Methoxy H | 3.90 | Singlet | 3H |
| Methylsulfanyl H | 2.50 | Singlet | 3H |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and theoretical calculations. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the characterization of the entire carbon skeleton.
The carbonyl carbon of the aldehyde group is the most deshielded, appearing at the lowest field (typically 190-200 ppm). The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon attached to the electron-donating methoxy group will be shielded and appear at a higher field, while the carbon attached to the aldehyde group will be deshielded. The carbons bearing the methoxy and methylsulfanyl groups, as well as the unsubstituted aromatic carbons, can be assigned based on their expected chemical shifts and by comparison with data from related structures. The methyl carbons of the methoxy and methylsulfanyl groups appear at the highest field.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde C=O | 191.0 |
| Aromatic C-O | 162.0 |
| Aromatic C-S | 140.0 |
| Aromatic C-CHO | 130.0 |
| Aromatic C-H | 128.0 |
| Aromatic C-H | 125.0 |
| Aromatic C-H | 112.0 |
| Methoxy C | 56.0 |
| Methylsulfanyl C | 15.0 |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and theoretical calculations. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity Assignments
While ¹H and ¹³C NMR provide essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the aromatic spin system.
HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals for the CH groups.
HMBC experiments reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the placement of the substituents on the aromatic ring by observing correlations between the methoxy/methylsulfanyl protons and the aromatic carbons, and between the aldehyde proton and the aromatic carbons.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and probing the conformational landscape of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the FTIR spectrum would be dominated by a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. The aromatic ring would exhibit several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would be observed as a strong band around 1250 cm⁻¹. The C-S stretching vibration of the methylsulfanyl group is typically weaker and appears in the fingerprint region, around 700-600 cm⁻¹.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Aldehyde C-H | Stretching | 2850-2750 | Medium |
| Aliphatic C-H | Stretching | 2980-2850 | Medium |
| Aldehyde C=O | Stretching | 1710-1685 | Strong |
| Aromatic C=C | Stretching | 1600-1450 | Medium-Strong |
| Methoxy C-O | Stretching | 1260-1200 | Strong |
| Methylsulfanyl C-S | Stretching | 700-600 | Weak-Medium |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations would be expected to show strong signals. The C-S stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The C=O stretching of the aldehyde is also observable in the Raman spectrum, though typically weaker than in the IR. The combination of FTIR and FT-Raman data provides a more complete vibrational analysis, aiding in the confirmation of the molecular structure and providing insights into its conformational properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals to higher-energy orbitals. The wavelength and intensity of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
In this compound, the primary chromophore is the substituted benzaldehyde (B42025) system. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring and the carbonyl group, and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The presence of the electron-donating methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. This shift occurs because these groups extend the conjugated system through their lone pair electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 1: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength (λ_max) Range (nm) | Associated Chromophore |
|---|---|---|
| π → π* | 285 - 320 | Substituted benzene ring and carbonyl group |
| n → π* | 330 - 360 | Carbonyl group (C=O) |
Note: Data are predictive and based on the analysis of structurally similar compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. This technique can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C₉H₁₀O₂S), the calculated exact mass is 182.04015 Da. uni.lu HRMS analysis would be expected to yield a measured mass that corresponds to this value within a few parts per million (ppm), confirming the molecular formula.
In addition to accurate mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization (e.g., by electron impact), the molecular ion ([M]⁺˙) is formed, which can then undergo fragmentation into smaller, charged ions. The fragmentation pathway is often predictable based on the functional groups present.
A plausible fragmentation pathway for this compound would likely involve:
Loss of a hydrogen radical: α-cleavage at the aldehyde group to form a stable acylium ion ([M-H]⁺) at m/z 181. This is a common fragmentation for aromatic aldehydes. docbrown.infomiamioh.edu
Loss of a methyl radical: Cleavage of the methoxy or methylsulfanyl group to lose a methyl radical (•CH₃), resulting in an ion at m/z 167.
Loss of a formyl radical: Cleavage of the C-C bond between the benzene ring and the aldehyde group to lose the •CHO radical, yielding an ion at m/z 153. docbrown.info
Loss of carbon monoxide: Following the loss of a hydrogen atom, the resulting acylium ion can lose carbon monoxide (CO) to produce an ion at m/z 153. docbrown.info
Table 2: Predicted HRMS Data and Plausible Fragmentations for this compound
| Ion | Calculated m/z | Possible Formula | Description |
|---|---|---|---|
| [M+H]⁺ | 183.04743 | C₉H₁₁O₂S⁺ | Protonated Molecule |
| [M]⁺˙ | 182.04015 | C₉H₁₀O₂S⁺˙ | Molecular Ion |
| [M-H]⁺ | 181.03234 | C₉H₉O₂S⁺ | Loss of H• from aldehyde |
| [M-CH₃]⁺ | 167.02175 | C₈H₇O₂S⁺ | Loss of •CH₃ from -OCH₃ or -SCH₃ |
| [M-CHO]⁺ | 153.04250 | C₈H₉OS⁺ | Loss of •CHO from aldehyde |
Note: m/z values are calculated for the most abundant isotopes.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
While the crystal structure of this compound has not been reported, studies on similarly substituted benzaldehyde derivatives provide a framework for what might be expected. nih.gov For a crystal of this compound, X-ray diffraction analysis would reveal:
The conformation of the molecule, including the planarity of the benzene ring and the orientation of the aldehyde, methoxy, and methylsulfanyl substituents relative to the ring.
Precise measurements of all bond lengths and angles, which can offer insights into electronic effects like resonance and steric hindrance.
For example, the crystal structure of the related compound 4-methoxy-3-(methoxymethyl)benzaldehyde (B1361442) shows that the molecule is nearly planar and that the packing is influenced by very weak C-H···π interactions. nih.gov A similar analysis of the title compound would provide invaluable information about its solid-state architecture.
Table 3: Information Obtainable from X-ray Crystallography
| Parameter | Description | Expected Finding for this compound |
|---|---|---|
| Crystal System & Space Group | Defines the symmetry of the unit cell. | e.g., Monoclinic, P2₁/c (based on related structures) nih.gov |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell. | N/A (requires experimental data) |
| Bond Lengths & Angles | Precise intramolecular distances and angles. | Confirmation of covalent structure; potential insights into bond order and strain. |
| Torsion Angles | Defines the conformation of substituents. | Orientation of -CHO, -OCH₃, and -SCH₃ groups relative to the ring. |
| Intermolecular Interactions | Non-covalent forces stabilizing the crystal. | Likely C-H···O hydrogen bonds and π-stacking. nih.gov |
Note: This table is illustrative of the data provided by the technique, as no experimental crystal structure is available.
Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts
Chromatography is essential for separating components of a mixture, assessing the purity of a compound, and isolating it for further study. Gas chromatography and high-performance liquid chromatography are the most common methods used for a compound like this compound.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for analyzing volatile and thermally stable compounds. This compound, with an expected boiling point appropriate for GC analysis, can be effectively characterized using this method.
In a typical GC-MS analysis, the compound would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interactions with the column's stationary phase. A nonpolar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), would be appropriate. rsc.org The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of conditions (e.g., temperature program, carrier gas flow rate). shimadzu.com After eluting from the column, the compound enters the mass spectrometer, which provides a mass spectrum that can confirm its identity.
Table 4: Representative GC-MS Analytical Conditions
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Polysiloxane |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Temperature Program | Initial 100 °C (hold 5 min), ramp at 10 °C/min to 300 °C (hold 5 min) rsc.org |
| MS Detector | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
Note: These conditions are typical for the analysis of substituted benzaldehydes and would require optimization for the specific compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach.
In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water. sielc.com The compound is separated based on its hydrophobicity; more nonpolar compounds are retained longer on the column. The presence of the methylsulfanyl group in addition to the methoxy and benzaldehyde moieties makes this compound relatively nonpolar, suggesting it would be well-retained on a C18 column. Detection is commonly achieved using a UV detector set to a wavelength where the compound strongly absorbs light, as determined by its UV-Vis spectrum.
Table 5: Representative HPLC Analytical Conditions
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water sielc.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λ_max (e.g., ~290 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Note: These conditions are illustrative and would be optimized during method development.
Derivatization Strategies and Synthetic Applications of 4 Methoxy 3 Methylsulfanyl Benzaldehyde As a Building Block
Synthesis of Novel Chalcone (B49325) Derivatives
The synthesis of chalcones, which are precursors to flavonoids and possess a 1,3-diaryl-2-propen-1-one backbone, is a prominent application of substituted benzaldehydes. The most common method for this transformation is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative.
In this reaction, 4-Methoxy-3-(methylsulfanyl)benzaldehyde is treated with a substituted acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol. The base abstracts an α-proton from the acetophenone to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone. The reaction is versatile, allowing for the introduction of various substituents on the acetophenone ring, thereby enabling the creation of a library of novel chalcone derivatives.
Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation
| Acetophenone Reactant | Resulting Chalcone Derivative Name | Potential Substituent Effects |
|---|---|---|
| Acetophenone | 1-phenyl-3-(4-methoxy-3-(methylsulfanyl)phenyl)prop-2-en-1-one | Baseline structure for activity comparison. |
| 4'-Hydroxyacetophenone | 1-(4-hydroxyphenyl)-3-(4-methoxy-3-(methylsulfanyl)phenyl)prop-2-en-1-one | Introduces a hydroxyl group for potential hydrogen bonding. |
| 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(4-methoxy-3-(methylsulfanyl)phenyl)prop-2-en-1-one | Increases lipophilicity; may enhance cell membrane permeability. |
| 4'-Chloroacetophenone | 1-(4-chlorophenyl)-3-(4-methoxy-3-(methylsulfanyl)phenyl)prop-2-en-1-one | Introduces a halogen for potential halogen bonding and altered electronic properties. |
Incorporation into Heterocyclic Ring Systems
The aldehyde group of this compound is a key functional handle for its incorporation into a wide variety of heterocyclic structures, which are of significant interest in medicinal chemistry.
Substituted imidazoles can be synthesized using this compound via multicomponent reactions such as the Radiszewski synthesis. In a typical procedure, the aldehyde, a 1,2-dicarbonyl compound (like benzil), and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate) are condensed in a one-pot reaction, often heated in a solvent like acetic acid. This reaction efficiently constructs the 1,2,4,5-tetrasubstituted imidazole (B134444) ring, with the 4-methoxy-3-(methylsulfanyl)phenyl group originating from the starting aldehyde.
Quinolone scaffolds can be accessed through various condensation reactions. For instance, in a Friedländer-type synthesis, this compound can be reacted with a 2-aminoaryl ketone in the presence of a base or acid catalyst. The reaction proceeds via an initial condensation followed by a cyclization and dehydration sequence to afford the corresponding substituted quinolone.
The synthesis of pyrazolo[1,5-a]pyrimidines, which are purine (B94841) bioisosteres, can be achieved through a condensation reaction between a 3-aminopyrazole (B16455) derivative and a β-dicarbonyl compound equivalent. More advanced three-component strategies involve the reaction of 3-aminopyrazoles, an aldehyde, and a third component like a sulfoxonium ylide. organic-chemistry.org In this context, this compound serves as the aldehyde component, reacting under microwave heating to efficiently produce diverse pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. organic-chemistry.org
The methylsulfanyl group makes this aldehyde an interesting precursor for more complex sulfur-containing heterocycles. One route to 1,3-thiazine derivatives involves the chalcones synthesized in section 5.1. The reaction of a chalcone derived from this compound with thiourea (B124793) in an alkaline medium leads to the cyclization and formation of a dihydropyrimidinethione, which can be considered a type of thiazine (B8601807) analogue. nih.gov
Furthermore, this compound is a suitable substrate for the Gewald aminothiophene synthesis. This multicomponent reaction involves the condensation of an aldehyde, an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base (like morpholine (B109124) or diethylamine). wikipedia.orgmdpi.com The reaction yields a highly substituted 2-aminothiophene, a valuable scaffold in drug discovery. wikipedia.orgmdpi.com
Table 2: Gewald Reaction for Thiophene Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product Type |
|---|---|---|---|---|
| This compound | Ethyl Cyanoacetate | Sulfur (S₈) | Morpholine | Ethyl 2-amino-4-(4-methoxy-3-(methylsulfanyl)phenyl)thiophene-3-carboxylate |
| This compound | Malononitrile | Sulfur (S₈) | Diethylamine | 2-Amino-4-(4-methoxy-3-(methylsulfanyl)phenyl)thiophene-3-carbonitrile |
The construction of furan (B31954) rings can be achieved through various synthetic pathways starting from aldehydes. One approach involves the acid-catalyzed reaction of this compound with an enol or enolate equivalent, followed by cyclization and dehydration. For instance, reaction with a β-ketoester can lead to a Knoevenagel condensation product that can subsequently be cyclized to form a substituted furan ring. The synthesis of fused furo[2,3-b]furans has been demonstrated using α-keto aldehydes and cyclic enols, showcasing a pathway for building complex fused systems where a substituted benzaldehyde (B42025) could be a precursor to the required starting materials. acs.org
Utility in Cross-Coupling Reactions for C-C Bond Formation
While the aldehyde group itself does not typically participate directly in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Heck, this compound can serve as a precursor to suitable coupling partners. For these reactions, an aryl electrophile (commonly an aryl halide or triflate) is coupled with an organometallic nucleophile.
To utilize this compound in such a reaction, it would first need to be chemically modified. Potential transformations include:
Conversion to an Aryl Halide: The aromatic ring could be subjected to electrophilic halogenation (bromination or iodination). The directing effects of the methoxy (B1213986) and methylsulfanyl groups would influence the position of halogenation, potentially providing a regioselective route to an aryl halide.
Conversion of the Aldehyde: The aldehyde group could be transformed into a triflate group, another excellent leaving group for cross-coupling. This multi-step process would involve reduction of the aldehyde to an alcohol, conversion to the corresponding phenol, and subsequent reaction with triflic anhydride.
Once converted to a suitable aryl halide or triflate, the derivative can be readily employed in a variety of C-C bond-forming cross-coupling reactions to synthesize complex biaryl structures or to introduce alkyl, alkenyl, or alkynyl substituents onto the aromatic ring.
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are cornerstone methods for the formation of carbon-carbon and carbon-heteroatom bonds. For an aromatic compound to participate directly, it typically requires a leaving group, such as a halide (Br, I, Cl) or a triflate (OTf), at the desired coupling position. This compound, in its native form, lacks such a group and would first need to be functionalized to engage in these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govsigmaaldrich.com It is celebrated for its mild reaction conditions and high functional group tolerance. lookchem.com
Should this compound be halogenated at a position ortho or meta to the existing substituents, the resulting aryl halide could serve as a substrate. The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. sigmaaldrich.com
Sonogashira Coupling
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst under basic conditions. google.comresearchgate.netsigmaaldrich.com This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Similar to the Suzuki-Miyaura coupling, application to this compound would necessitate prior conversion to an aryl halide or triflate. The mechanism involves two interconnected catalytic cycles:
Palladium Cycle: This cycle mirrors that of other cross-coupling reactions, beginning with oxidative addition of the Pd(0) catalyst to the aryl halide.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination, which yields the arylalkyne product and regenerates the active Pd(0) catalyst. google.com
Other Metal-Catalyzed Coupling Methodologies
Beyond Suzuki-Miyaura and Sonogashira reactions, other metal-catalyzed couplings represent potential derivatization pathways. Reactions such as the Heck coupling (palladium-catalyzed reaction of an aryl halide with an alkene), Buchwald-Hartwig amination (palladium-catalyzed formation of carbon-nitrogen bonds), and C-S coupling could theoretically be applied to a functionalized version of this compound. sigmaaldrich.comsigmaaldrich.com These methods would allow for the introduction of a wide variety of substituents, further highlighting the compound's potential as a scaffold for creating diverse molecular structures.
Application in Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions, which convert carbonyl groups into alkenes (olefins), are a direct and highly effective application for this compound due to its aldehyde functionality.
Wittig Reaction
The Wittig reaction is a Nobel Prize-winning method that involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and a phosphine (B1218219) oxide. sigmaaldrich.comresearchgate.net The formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct is the primary driving force for the reaction. rochester.edu
The reaction proceeds via the nucleophilic addition of the ylide to the aldehyde carbonyl, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide. researchgate.netrochester.edu The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the substituents on the ylide. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. sigmaaldrich.com
When reacting with a generic Wittig reagent like (triphenylphosphoranylidene)acetate, this compound would be expected to produce the corresponding cinnamate (B1238496) derivative.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions, which are generated by treating phosphonate esters with a base. mdma.chnih.gov HWE reagents are generally more nucleophilic than corresponding Wittig ylides and offer significant advantages, including the production of a water-soluble phosphate (B84403) byproduct that is easily removed during workup. mdma.ch
A key feature of the HWE reaction is its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene with high preference. nih.gov The reaction mechanism involves the nucleophilic attack of the phosphonate carbanion on the aldehyde, followed by the formation of an oxaphosphetane intermediate that eliminates to give the alkene. mdma.ch This reaction is a reliable tool for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds.
Synthetic Precursor for Complex Molecular Architectures and Scaffolds in Chemical Biology Research
Substituted benzaldehydes are valuable precursors in the synthesis of complex molecules for chemical biology and medicinal chemistry. The functional groups on this compound offer multiple points for diversification.
The aldehyde group is a versatile handle for forming imines (Schiff bases), which are precursors to amines via reduction, or for engaging in multicomponent reactions to build heterocyclic scaffolds.
The methoxy group is an electron-donating group that can influence the electronic properties and metabolic stability of a molecule.
The methylsulfanyl (thioether) group is a particularly interesting feature. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can act as hydrogen bond acceptors and significantly alter the polarity and solubility of the molecule. fishersci.ca The sulfur atom can also serve as a coordination site for metal ions.
This combination of functionalities makes this compound a promising starting material for generating libraries of compounds for screening against biological targets. For instance, related methylthio-substituted aldehydes have been used as intermediates in the synthesis of compounds with anti-inflammatory and antibacterial properties. fishersci.caresearchgate.net
Development of Specialized Chemical Reagents from this compound
The aldehyde functionality allows for the direct conversion of this compound into various specialized reagents.
Schiff Base Formation: Condensation with primary amines or hydrazines readily yields Schiff bases (imines) or hydrazones, respectively. These derivatives are important ligands in coordination chemistry and can serve as intermediates for synthesizing nitrogen-containing heterocycles.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents, providing access to substituted benzoic acid derivatives. Conversely, reduction of the aldehyde yields the corresponding benzyl (B1604629) alcohol, which can be used in ether or ester synthesis or as a substrate for further functionalization.
Condensation Reactions: The aldehyde can participate in various classical C-C bond-forming condensation reactions, such as the Knoevenagel or Perkin reactions, to create more complex molecular frameworks.
These transformations demonstrate the potential of this compound as a foundational molecule for developing a range of more elaborate chemical reagents and intermediates.
Theoretical and Computational Investigations of 4 Methoxy 3 Methylsulfanyl Benzaldehyde
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. The primary step in most computational studies is to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry.
For 4-Methoxy-3-(methylsulfanyl)benzaldehyde, geometry optimization would be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This is typically paired with a basis set like 6-311++G(d,p) to provide a robust description of the electron orbitals. researchgate.net The calculation systematically adjusts the positions of the atoms until the configuration with the minimum potential energy is found. This optimized structure corresponds to the most stable conformation of the molecule in the gas phase. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the structure is a true energy minimum. researchgate.net
The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O (aldehyde) | 1.21 Å |
| C-S (aromatic-thioether) | 1.77 Å | |
| C-O (aromatic-ether) | 1.36 Å | |
| S-CH₃ | 1.82 Å | |
| Bond Angle (°) | C-C-C (aromatic ring) | ~120° |
| C-S-C (thioether) | 105° | |
| C-O-C (ether) | 118° |
Analysis of Electronic Properties
The electronic properties of a molecule govern its reactivity, polarity, and optical characteristics. DFT calculations are instrumental in determining these features.
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state, facilitating chemical reactions. nih.govmaterialsciencejournal.org For this compound, the electron-donating methoxy (B1213986) and methylsulfanyl groups are expected to influence the energies of these orbitals significantly.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. mdpi.com It is used to predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the most negative potential is expected around the oxygen atom of the aldehyde carbonyl group, making it a primary site for interaction with electrophiles. The aromatic protons and the methyl group protons would exhibit positive potential. nih.govmdpi.com
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.85 eV |
| LUMO Energy | -1.95 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.90 eV |
Computational Studies of Conformational Preferences and Isomerism
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, key rotational degrees of freedom exist around the bonds connecting the methoxy and methylsulfanyl groups to the aromatic ring.
Computational studies would involve performing a potential energy surface (PES) scan. ufms.br In this procedure, a specific dihedral angle (e.g., the C-C-O-C angle of the methoxy group) is systematically rotated in steps, and the energy of the molecule is calculated at each step while allowing all other geometric parameters to relax. ufms.br This process generates an energy profile that reveals the low-energy (stable) and high-energy (transitional) conformations. Similar scans would be performed for the C-C-S-C dihedral angle of the methylsulfanyl group. The results would indicate whether the methyl groups of the substituents prefer to lie in the plane of the benzene (B151609) ring or perpendicular to it, and the energetic cost of rotation.
Theoretical Prediction and Verification of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond or the bending of C-H bonds. By comparing the calculated spectrum with an experimental one, a confident assignment of all vibrational modes can be made. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). ejosat.com.tr These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental NMR data to aid in the structural elucidation of the molecule and the assignment of specific resonances to individual atoms.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| C=O Stretch (aldehyde) | 1705 cm⁻¹ | Strong (IR) |
| Aromatic C=C Stretch | 1580-1600 cm⁻¹ | Medium |
| C-H Stretch (aldehyde) | 2850 cm⁻¹ | Medium |
| C-H Stretch (methyl) | 2950-3000 cm⁻¹ | Medium |
| C-O Stretch (ether) | 1250 cm⁻¹ | Strong (IR) |
Molecular Dynamics Simulations for Intermolecular Interactions in Condensed Phases
While DFT calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid). MD simulations model the movements of atoms and molecules over time based on a force field that describes the interactions between them.
For this compound, MD simulations could be used to understand its properties in a solvent or in its crystalline state. These simulations can reveal important information about intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential C-H···O hydrogen bonds. nih.gov Such studies help predict bulk properties like density, viscosity, and diffusion coefficients, and provide insight into the crystal packing arrangement. Periodic DFT calculations can also be applied to model the solid state and understand how intermolecular forces influence the molecule's dynamics and vibrational spectra in a crystal lattice. nih.gov
Quantum Mechanical Studies of Reaction Mechanisms and Transition States
Quantum mechanical methods, particularly DFT, are essential for investigating the mechanisms of chemical reactions. These studies can map out the entire reaction pathway, from reactants to products, including the high-energy transition states that connect them. nih.gov
Green Chemistry Approaches in the Synthesis and Transformations of 4 Methoxy 3 Methylsulfanyl Benzaldehyde
Development of Solvent-Free or Aqueous-Phase Reaction Conditions
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry promotes the use of benign alternatives like water or, ideally, the complete elimination of solvents.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer substantial environmental benefits by eliminating solvent waste, reducing purification steps, and sometimes enhancing reaction rates and selectivity. For transformations relevant to the synthesis of 4-Methoxy-3-(methylsulfanyl)benzaldehyde, such as condensation reactions, solvent-free approaches have proven effective for structurally similar benzaldehydes. For instance, the Claisen-Schmidt condensation of various substituted benzaldehydes has been successfully carried out in high yields using a grinding technique with a solid base catalyst, entirely avoiding the need for a solvent. nih.gov This mechanochemical approach, where mechanical energy activates the reaction, could be applied to reactions involving this compound as a substrate.
Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, techniques such as phase-transfer catalysis or the use of co-solvents can facilitate aqueous-phase reactions. Efficient protocols for synthesizing thioamides from aldehydes in water have been developed, using sodium sulfide (B99878) as a practical sulfur source. organic-chemistry.org Such aqueous-based methods are relevant for transformations involving the introduction or modification of the methylsulfanyl group in precursors to this compound. organic-chemistry.orgresearchgate.net The development of water-tolerant catalytic systems is crucial for expanding the scope of aqueous-phase synthesis in producing complex organic molecules. researchgate.net
Table 1: Comparison of Solvent-Free and Aqueous-Phase Reactions for Benzaldehyde (B42025) Derivatives
| Reaction Type | Substrate Example | Conditions | Yield | Green Advantage | Reference |
|---|---|---|---|---|---|
| Claisen-Schmidt Condensation | Substituted Benzaldehydes | Solvent-free, solid NaOH, grinding | 96–98% | Eliminates solvent waste, rapid reaction. | nih.gov |
| Thioamide Synthesis | Aryl Aldehydes | Aqueous, Na2S, K2S2O8 | Up to 83% | Uses water as a safe solvent, practical sulfur source. | organic-chemistry.org |
| Knoevenagel Condensation | Syringaldehyde | Solvent-free, piperidine (B6355638) catalyst, heating | High | Avoids hazardous solvents like pyridine. | researchgate.net |
Application of Catalyst-Free or Recyclable Catalytic Systems
Catalysts are a cornerstone of green chemistry as they allow for reactions to proceed with higher efficiency and selectivity under milder conditions. The focus is on moving away from stoichiometric reagents towards catalytic systems, particularly those that are heterogeneous, easily separable, and reusable.
Catalyst-Free Systems: In some cases, reaction conditions can be optimized to proceed without any catalyst, often by using alternative energy sources like ultrasound or microwave radiation. For example, catalyst-free, one-pot syntheses of various heterocyclic compounds from aldehydes have been successfully conducted in water under ultrasonic irradiation, offering high yields in short reaction times. nih.gov Exploring such conditions for the key bond-forming reactions in the synthesis of this compound, such as C-S bond formation or aromatic formylation, represents a significant green approach.
Recyclable Catalytic Systems: Heterogeneous catalysts are advantageous as they can be easily recovered from the reaction mixture by simple filtration and reused, minimizing waste and cost. Magnetically separable catalysts, where the catalytic species is supported on magnetic nanoparticles (e.g., Fe₃O₄), are particularly promising. A palladium complex anchored to magnetic nanoparticles has been developed for the formylation of aryl iodides, demonstrating high efficiency and reusability for at least nine cycles without significant loss of activity. researchgate.net This type of catalyst could be adapted for the formylation of a 3-(methylsulfanyl)anisole precursor to produce the target aldehyde. Similarly, porous organic polymers have been used as supports for palladium catalysts in the synthesis of sulfur-containing heterocycles, with the catalyst being recyclable for up to ten runs. nih.gov
Table 2: Examples of Recyclable Catalysts in Relevant Aromatic Transformations
| Catalyst System | Reaction Type | Key Features | Recyclability | Reference |
|---|---|---|---|---|
| 2P-Fe₃O₄@SiO₂-Pd(OAc)₂ | Formylation of Aryl Iodides | Magnetically separable palladium complex. | Reusable for at least 9 cycles. | researchgate.net |
| Pd-metalated Porous Organic Polymers | Thiazole Synthesis | Heterogeneous catalyst, support acts as a ligand. | Recyclable for 10 runs without loss of activity. | nih.gov |
| Silica (B1680970) Supported Copper Nanoparticles | Alkyne Coupling | Heterogeneous copper catalyst. | Demonstrates good reusability in various coupling reactions. | mdpi.com |
| Sm₆O(OH)₈ Cluster (Sm-OC) | Aerobic Oxidation of Thiols | Stable, inorganic lanthanide cluster. | Demonstrates outstanding recyclability. | mdpi.com |
Energy-Efficient Synthetic Methods (e.g., Microwave-Assisted, Ultrasound-Assisted Reactions)
Reducing energy consumption is a key principle of green chemistry. Alternative energy sources like microwave (MW) irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in much shorter times compared to conventional heating.
Microwave-Assisted (MW-Assisted) Synthesis: Microwave heating is characterized by rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. mdpi.com This technique has been widely applied to the synthesis of various organic compounds, including substituted benzaldehydes and their derivatives. chemicaljournals.comscholarsresearchlibrary.com For example, the synthesis of chalcones from substituted benzaldehydes, which traditionally requires several hours of heating, can be completed in as little as 40 seconds under microwave irradiation. chemicaljournals.com Similarly, the synthesis of complex triazole derivatives has been achieved in 30-90 seconds with high yields using microwaves, a significant improvement over conventional methods. nih.gov
Ultrasound-Assisted (US-Assisted) Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. This phenomenon can enhance reaction rates and yields. Ultrasound has been effectively used in the catalyst-free synthesis of various heterocyclic compounds in aqueous media. nih.gov The selective oxidation of aromatic alcohols to aldehydes, a key transformation in organic synthesis, has also been shown to be significantly enhanced by ultrasound, with a 45% increase in benzaldehyde yield compared to silent conditions. mdpi.comresearchgate.net Such energy-efficient methods could be applied to various steps in the production of this compound.
Table 3: Comparison of Conventional vs. Energy-Efficient Methods for Aldehyde Synthesis/Transformation
| Reaction | Conventional Method | Energy-Efficient Method | Yield Improvement | Time Reduction | Reference |
|---|---|---|---|---|---|
| Chalcone (B49325) Synthesis from Benzaldehyde | Several hours, heating | 40 seconds, Microwave | High yields | Hours to seconds | chemicaljournals.com |
| Oxidation of Benzyl (B1604629) Alcohol | 15 min, 70°C (silent) | 15 min, 70°C (Ultrasound) | +45% | - | mdpi.com |
| Synthesis of Pyrimidine Derivatives | 12 hours, reflux | Few minutes, Microwave | Higher yields | Hours to minutes | unito.it |
| Synthesis of N-heterocycles | 4 hours, 80°C (silent) | 1 hour, RT (Ultrasound) | From 80% to 96% | 4h to 1h | nih.gov |
Atom Economy and Waste Minimization Strategies
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful than those like substitution or elimination reactions, which generate stoichiometric byproducts.
A plausible synthetic route to this compound could involve the formylation of a precursor like 3-methoxythioanisole. A classic method for this transformation is the Vilsmeier-Haack reaction, which uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This reaction generates significant amounts of inorganic waste and has poor atom economy.
Hypothetical Atom Economy Calculation for Vilsmeier-Haack Formylation:
Reactants: 3-Methoxythioanisole (C₈H₁₀OS) + POCl₃ + DMF (C₃H₇NO)
Product: this compound (C₉H₁₀O₂S)
Byproducts: Significant phosphate (B84403) salts and amine hydrochlorides after workup.
In contrast, a greener, catalytic approach using a recyclable catalyst and a less wasteful formylating agent (e.g., formic acid or CO/H₂) would dramatically improve the atom economy and reduce waste. researchgate.net The ideal synthesis would involve only catalytic reagents, maximizing the conversion of starting materials into the final product, similar to the principles demonstrated in the "green" synthesis of Ibuprofen, which improved atom economy from 40% to 77% compared to the traditional "brown" route. monash.edu
Strategies for waste minimization also include choosing reaction pathways that avoid the use of protecting groups, which add steps and generate waste, and designing processes where byproducts can be recycled or are environmentally benign. nih.gov
Exploration of Bio-based or Renewable Feedstocks (if applicable)
A key goal of green chemistry is to shift from a petrochemical-based economy to one that utilizes renewable resources. royalsocietypublishing.org Lignocellulosic biomass is a vast and underutilized source of renewable carbon that can be converted into valuable platform chemicals. nih.gov
For the synthesis of this compound, a highly relevant renewable feedstock is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). Vanillin is one of the few fine chemicals produced on an industrial scale from lignin, a major component of wood and agricultural waste. prepchem.com
A potential green synthetic pathway could start from vanillin. This would involve the chemical transformation of the hydroxyl group at the 4-position into a methyl group and the introduction of a methylsulfanyl group at the 3-position. A more direct, albeit challenging, route would involve converting the hydroxyl group of vanillin into the methylsulfanyl group. This multi-step transformation would need to be designed with green principles in mind, for example, by using green solvents, recyclable catalysts, and energy-efficient methods for each step. For instance, the methylation of the hydroxyl group could be performed using phase-transfer catalysis to improve efficiency and reduce harsh conditions. mdma.ch The development of a direct, one-pot conversion of the phenolic hydroxyl group to a thioether would represent a significant advancement in the sustainable synthesis of this class of compounds from bio-based resources. nih.gov
Future Research Directions and Emerging Applications in Synthetic Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and derivatization of 4-Methoxy-3-(methylsulfanyl)benzaldehyde with flow chemistry and automated synthesis platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. rsc.orgnih.gov The precise control over reaction parameters in a flow reactor could be particularly beneficial for reactions involving sensitive functional groups or hazardous reagents. acs.org
Automated synthesis platforms, which can perform multiple reaction steps in a programmed sequence, could be used to rapidly generate a library of derivatives from this compound. researchgate.net This high-throughput approach would be invaluable for screening for biological activity or for optimizing material properties. The combination of flow chemistry and automation has the potential to accelerate the discovery of new applications for this compound and its derivatives.
Design of New Reaction Pathways for Scaffold Diversity
Future research is expected to explore the design of new reaction pathways that utilize this compound as a building block for creating diverse molecular scaffolds. The presence of three distinct functional groups offers multiple points for modification. For example, the aldehyde can be used in a variety of classic and modern organic reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, to build molecular complexity. d-nb.info
Moreover, multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could be developed using this aldehyde as a key component. This approach is highly efficient for generating molecular diversity. The development of novel tandem or cascade reactions, where multiple bond-forming events occur in a single pot, would also contribute to the efficient synthesis of complex molecules from this starting material. liberty.edu
Advanced Functionalization Strategies of the Methylsulfanyl Group
The methylsulfanyl group is a key feature of this compound, and the development of advanced strategies for its functionalization is a promising area of research. Beyond simple oxidation, the sulfur atom can participate in a range of transformations. For instance, transition metal-catalyzed C-S bond activation could enable the replacement of the methylsulfanyl group with other functional groups, providing access to a wider range of derivatives. nih.gov
Furthermore, the methyl group of the methylsulfanyl moiety could be a target for functionalization. For example, selective C-H activation of this methyl group could allow for the introduction of new substituents. The development of methods to convert the methylsulfanyl group into other sulfur-containing functionalities, such as sulfoximines or sulfonyl groups, is also of interest, as these groups are often found in biologically active molecules. nih.gov
Development of Advanced Analytical Tools for In Situ Monitoring of Reactions
To optimize the synthesis and functionalization of this compound, the development and application of advanced analytical tools for in situ monitoring of reactions will be crucial. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products. mt.comspectroscopyonline.com
This real-time data allows for a deeper understanding of reaction kinetics and mechanisms, which can be used to optimize reaction conditions for improved yield, selectivity, and safety. nih.gov For example, in situ monitoring can help to identify transient intermediates, which can provide valuable insights into the reaction pathway. The integration of these analytical tools with automated synthesis and flow chemistry platforms would create a powerful system for the efficient development of new chemical processes.
Role as a Model Compound for Understanding Structure-Reactivity Relationships in Aromatic Thioethers and Aldehydes
This compound can serve as a valuable model compound for fundamental studies on structure-reactivity relationships in aromatic thioethers and aldehydes. The interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing aldehyde group, and the sulfur-containing substituent creates a unique electronic environment on the aromatic ring.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methoxy-3-(methylsulfanyl)benzaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a methoxy group can be introduced via alkylation of a phenolic precursor, followed by thioether formation using methylthiol reagents. Reaction optimization includes controlling temperature (e.g., 60–80°C for thiolation) and using catalysts like acetic acid to accelerate imine formation in related aldehydes . Purification typically involves column chromatography with ethyl acetate/hexane gradients (e.g., 30:70 ratio) to isolate the product .
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?
- Methodology :
- 1H NMR : Expect signals for the aldehyde proton (~9.8–10.0 ppm), methoxy group (~3.8–3.9 ppm), and methylsulfanyl group (~2.5 ppm). Aromatic protons in the ortho and para positions to electron-withdrawing groups (e.g., aldehyde) typically appear downfield (7.5–8.0 ppm) .
- 13C NMR : The aldehyde carbon resonates at ~190–195 ppm, while the methylsulfanyl carbon appears at ~15–20 ppm. Methoxy carbons are typically ~55–56 ppm .
- FTIR : Key peaks include C=O stretch (~1680–1700 cm⁻¹), C-O (methoxy) at ~1250 cm⁻¹, and C-S (methylsulfanyl) at ~650–700 cm⁻¹ .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : Flash column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 20–30% ethyl acetate) is standard. Recrystallization from acetone or methanol can improve purity, as demonstrated for structurally similar aldehydes . Monitoring via TLC (Rf ~0.4–0.6 in 30% ethyl acetate/hexane) ensures consistent separation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the structural assignment of this compound?
- Methodology : Crystallize the compound via slow evaporation of acetone or ethanol. Use SHELXL for refinement, focusing on resolving disorder in the methylsulfanyl group. Key parameters include R factor (<0.08), wR2 (<0.15), and data-to-parameter ratio (>15:1). For example, SHELX software has been successfully applied to similar benzaldehyde derivatives, achieving mean C-C bond precision of ±0.005 Å .
Q. What strategies address discrepancies in NMR data for this compound derivatives under varying experimental conditions?
- Methodology : Compare solvent effects (e.g., DMSO-d6 vs. CDCl₃) on chemical shifts. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, in DMSO-d6, the aldehyde proton may show downfield shifts due to hydrogen bonding, while methoxy groups remain stable . Dynamic NMR can probe rotational barriers in the methylsulfanyl moiety if signal splitting occurs.
Q. How can computational modeling predict reactivity trends in this compound for further functionalization?
- Methodology : Employ DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. For instance, the aldehyde group is highly electrophilic, while the methylsulfanyl group may participate in radical reactions. Transition-state modeling can optimize conditions for Suzuki couplings or aldol condensations .
Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?
- Methodology : Use LC-MS to detect intermediates. For example, over-oxidation of the methylsulfanyl group to sulfoxide or sulfone can occur under aerobic conditions. Kinetic studies (variable-temperature NMR) can identify rate-limiting steps, such as thiolate anion formation during nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
